molecular formula C10H9ClF2OS B14038955 1-Chloro-1-(2-(difluoromethyl)-4-mercaptophenyl)propan-2-one

1-Chloro-1-(2-(difluoromethyl)-4-mercaptophenyl)propan-2-one

Cat. No.: B14038955
M. Wt: 250.69 g/mol
InChI Key: HEEXTRBHMRCDEA-UHFFFAOYSA-N
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Description

1-Chloro-1-(2-(difluoromethyl)-4-mercaptophenyl)propan-2-one is an organic compound that features a chloro group, a difluoromethyl group, and a mercapto group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Chloro-1-(2-(difluoromethyl)-4-mercaptophenyl)propan-2-one can be achieved through several synthetic routes. One common method involves the reaction of 2-(difluoromethyl)-4-mercaptophenyl with chloroacetone under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact.

Chemical Reactions Analysis

Types of Reactions

1-Chloro-1-(2-(difluoromethyl)-4-mercaptophenyl)propan-2-one undergoes various chemical reactions, including:

    Oxidation: The mercapto group can be oxidized to form sulfoxides or sulfones.

    Reduction: The chloro group can be reduced to a hydrogen atom, resulting in the formation of a hydrocarbon.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon is a common method.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium thiolate or primary amines in polar solvents.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Hydrocarbons.

    Substitution: Thiol or amine derivatives.

Scientific Research Applications

1-Chloro-1-(2-(difluoromethyl)-4-mercaptophenyl)propan-2-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Chloro-1-(2-(difluoromethyl)-4-mercaptophenyl)propan-2-one involves its interaction with molecular targets through its reactive functional groups. The chloro group can participate in nucleophilic substitution reactions, while the mercapto group can form disulfide bonds with thiol-containing biomolecules. These interactions can modulate biological pathways and affect cellular functions.

Comparison with Similar Compounds

Similar Compounds

    1-Chloro-1-(2-(difluoromethyl)-4-nitrophenyl)propan-2-one: Similar structure but with a nitro group instead of a mercapto group.

    1-Chloro-1-(2-(difluoromethyl)-4-hydroxyphenyl)propan-2-one: Contains a hydroxy group instead of a mercapto group.

Uniqueness

1-Chloro-1-(2-(difluoromethyl)-4-mercaptophenyl)propan-2-one is unique due to the presence of the mercapto group, which imparts distinct reactivity and potential for forming disulfide bonds. This makes it particularly useful in applications where thiol reactivity is desired.

Biological Activity

1-Chloro-1-(2-(difluoromethyl)-4-mercaptophenyl)propan-2-one (CAS No. 1806605-87-7) is a synthetic organic compound notable for its unique chemical structure, which includes a chloro group, a difluoromethyl group, and a mercapto group attached to a phenyl ring. This compound has garnered attention in biological research due to its potential interactions with biological macromolecules, particularly proteins.

  • Molecular Formula : C10H9ClF2OS
  • Molecular Weight : 250.69 g/mol
  • Structure : The presence of the mercapto group allows for covalent bonding with thiol groups in proteins, which can lead to significant biological modifications.

The biological activity of this compound primarily stems from its ability to interact with thiol groups in proteins. This interaction can result in:

  • Protein Modification : The compound can form disulfide bonds or other covalent modifications with cysteine residues in proteins, potentially altering their function.
  • Enzyme Inhibition : By modifying active sites of enzymes, this compound may inhibit enzymatic activity, which can be useful in biochemical studies.

Biological Activity Studies

Several studies have investigated the biological activity of this compound:

  • Enzyme Interaction : Research indicates that compounds with mercapto groups can effectively inhibit enzymes such as proteases and kinases by modifying critical cysteine residues. This property makes this compound a valuable tool in the study of enzyme kinetics and mechanisms.
  • Anticancer Potential : Some studies suggest that similar compounds exhibit cytotoxic effects against cancer cell lines by inducing apoptosis through oxidative stress mechanisms. While specific data on this compound is limited, its structural similarities to known anticancer agents warrant further investigation .
  • Antimicrobial Activity : Compounds containing mercapto groups have shown promise as antimicrobial agents. Their ability to disrupt microbial cell membranes or interfere with metabolic pathways could position this compound as a candidate for further antimicrobial research .

Case Studies

A few notable case studies highlight the biological implications of similar compounds:

StudyFindings
Study on Mercapto Compounds in Cancer Therapy Demonstrated that mercapto-containing compounds can induce apoptosis in various cancer cell lines by activating caspase pathways .
Inhibition of Enzymatic Activity Showed that mercapto-substituted compounds inhibited serine proteases effectively, suggesting potential therapeutic applications in controlling protease-related diseases.
Antimicrobial Efficacy Investigated the antimicrobial properties of thiol-containing compounds against Gram-positive and Gram-negative bacteria, revealing significant inhibitory effects .

Properties

Molecular Formula

C10H9ClF2OS

Molecular Weight

250.69 g/mol

IUPAC Name

1-chloro-1-[2-(difluoromethyl)-4-sulfanylphenyl]propan-2-one

InChI

InChI=1S/C10H9ClF2OS/c1-5(14)9(11)7-3-2-6(15)4-8(7)10(12)13/h2-4,9-10,15H,1H3

InChI Key

HEEXTRBHMRCDEA-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C1=C(C=C(C=C1)S)C(F)F)Cl

Origin of Product

United States

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